![molecular formula C8H19BS2 B14378262 Hexyl[bis(methylsulfanyl)]borane CAS No. 88686-97-9](/img/structure/B14378262.png)
Hexyl[bis(methylsulfanyl)]borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl[bis(methylsulfanyl)]borane is an organoboron compound that features a boron atom bonded to a hexyl group and two methylsulfanyl groups. This compound is part of the broader class of borane derivatives, which are known for their versatility in organic synthesis and their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexyl[bis(methylsulfanyl)]borane can be synthesized through the reaction of hexylboronic acid with dimethyl sulfide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, often at room temperature, and requires careful control of the stoichiometry to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl[bis(methylsulfanyl)]borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound include hexylboronic acid, hexylboronates, and various substituted borane derivatives. These products are valuable intermediates in organic synthesis and materials science.
Wissenschaftliche Forschungsanwendungen
Hexyl[bis(methylsulfanyl)]borane has a wide range of applications in scientific research:
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Wirkmechanismus
The mechanism of action of Hexyl[bis(methylsulfanyl)]borane involves its ability to participate in various chemical transformations. The boron atom in the compound can form stable complexes with other molecules, facilitating reactions such as cross-coupling and reduction. The methylsulfanyl groups enhance the compound’s reactivity by stabilizing transition states and intermediates during these reactions .
Vergleich Mit ähnlichen Verbindungen
Hexyl[bis(methylsulfanyl)]borane can be compared with other borane derivatives such as:
Borane-tetrahydrofuran complex (BTHF): Used in hydroboration reactions and as a reducing agent.
Borane-dimethyl sulfide complex (BMS): Similar to this compound but with different reactivity and stability profiles.
Trialkyl boranes: These compounds, like triethylborane, are also used in organic synthesis but have different steric and electronic properties.
This compound is unique due to its specific combination of a hexyl group and two methylsulfanyl groups, which confer distinct reactivity and stability characteristics compared to other borane derivatives.
Eigenschaften
CAS-Nummer |
88686-97-9 |
|---|---|
Molekularformel |
C8H19BS2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
hexyl-bis(methylsulfanyl)borane |
InChI |
InChI=1S/C8H19BS2/c1-4-5-6-7-8-9(10-2)11-3/h4-8H2,1-3H3 |
InChI-Schlüssel |
JNOVKDNXZMIDBF-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCCCCC)(SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


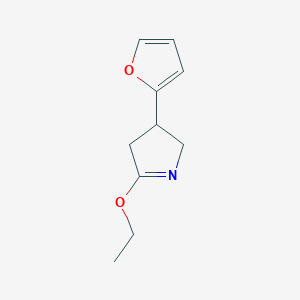
![3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride](/img/structure/B14378201.png)
![N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B14378208.png)
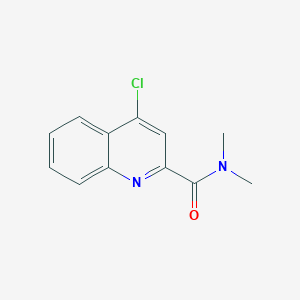
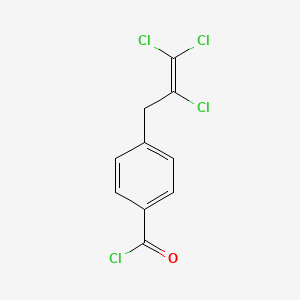
![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
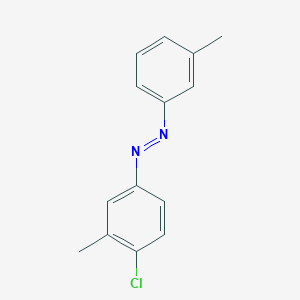
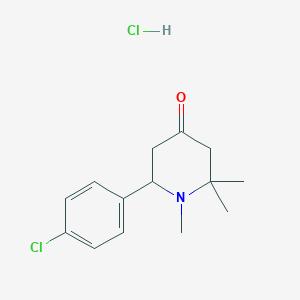
![5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14378237.png)
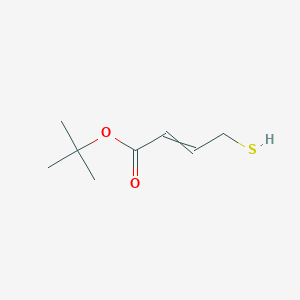

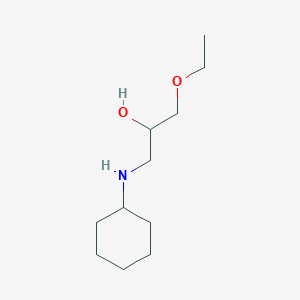
![8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14378270.png)
